5alpha-Pregn-2-en-20-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregn-2-en-20-one typically involves the reduction of pregnenolone or other related steroidal precursors. The process often includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired reduction without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
5alpha-Pregn-2-en-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids.
Scientific Research Applications
5alpha-Pregn-2-en-20-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating certain medical conditions.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of 5alpha-Pregn-2-en-20-one involves its interaction with steroid receptors and enzymes involved in steroid metabolism. It can act as a precursor to other biologically active steroids, influencing various physiological processes. The molecular targets include enzymes like 5alpha-reductase, which converts it into other active steroidal forms.
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: A precursor in the biosynthesis of steroid hormones.
Progesterone: Another steroid hormone with similar structural features.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness
5alpha-Pregn-2-en-20-one is unique due to its specific structural configuration, which influences its reactivity and biological activity. Unlike other similar compounds, it has distinct pathways and effects in steroid metabolism, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h4-5,15-19H,6-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPPAKFLWZECF-QYYVTAPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914257 | |
Record name | Pregn-2-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
969-72-2 | |
Record name | 5alpha-Pregn-2-en-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-60469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregn-2-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-PREGN-2-EN-20-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNW12261H1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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